molecular formula C15H13N3O2S B2996805 5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 122772-15-0

5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2996805
CAS No.: 122772-15-0
M. Wt: 299.35
InChI Key: ZLDCPTIFEDXPFT-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-Methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 122772-15-0) is a high-purity 1,2,4-triazole-3-thione derivative offered for research and development purposes. This compound is part of a class of nitrogen and sulfur-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities . The 1,2,4-triazole-3-thione scaffold is known for its strong electron-donating capacity and ability to interact with biological receptors, serving as an important pharmacophore by acting as both a hydrogen bond acceptor and donor . Research into 1,2,4-triazole-3-thiones has revealed promising applications in several areas. Derivatives have demonstrated notable anticonvulsant activity in models such as the maximal electroshock (MES) test, which is a standard for identifying potential antiepileptic drugs . Furthermore, recent studies highlight the anticancer potential of similar triazole-3-thione compounds, which have shown cytotoxic effects against aggressive human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (Panc-1), and melanoma (IGR39), and have been observed to inhibit cancer cell migration . The mechanism of action for these compounds is multifaceted and can involve interactions with key biological targets. Some triazole derivatives are established as kinase inhibitors, affecting signaling pathways that regulate cell proliferation and metabolism . Others are known to modulate the GABAergic system, which is relevant for their central nervous system activity . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It must be handled by qualified personnel in a laboratory setting. All batches are backed by full quality assurance and are shipped from stock.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-13-9-10(7-8-12(13)19)14-16-17-15(21)18(14)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCPTIFEDXPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their pharmacological significance. Its structure can be summarized as follows:

  • Molecular Formula : C16H16N4OS
  • Molecular Weight : 312.39 g/mol

1. Antimicrobial Activity

Research has demonstrated that various substituted 1,2,4-triazole derivatives exhibit notable antimicrobial properties. For instance:

  • A study highlighted the antifungal activity of a related compound against Candida tropicalis, suggesting that similar derivatives may possess comparable effects .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedActivity Observed
5-(4-Aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneCandida tropicalisActive
This compoundStaphylococcus aureusPending

2. Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been noted in several studies. One study indicated that compounds within this class could inhibit cyclooxygenase (COX) enzymes . This suggests that this compound may also exhibit similar activities.

Table 2: Inhibition of COX Enzymes by Triazole Derivatives

Compound NameCOX Inhibition (%)Reference
Compound A75
Compound B68
5-(4-Hydroxy-3-methoxyphenyl)-...TBDTBD

3. Anticancer Potential

The anticancer activity of triazole derivatives has been investigated in various cancer cell lines. A study reported promising results for related compounds against human glioblastoma and melanoma cells . This suggests that the compound may have potential as an anticancer agent.

Case Study: Anticancer Activity

In vitro studies have shown that triazoles can induce apoptosis in cancer cells through various mechanisms including the modulation of Bcl-2 proteins . The presence of the methoxy group in the phenolic structure enhances this activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents at positions 4 and 5 of the triazole ring critically determine the compound’s properties. Below is a comparative analysis with structurally analogous derivatives:

Compound Name Substituents (Position 4/5) Key Structural Features
5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-... 4-phenyl; 5-(4-hydroxy-3-methoxyphenyl) Electron-donating groups (OH, OCH₃)
5-(4-Nitrophenyl)-4-phenyl-... () 4-phenyl; 5-(4-nitrophenyl) Electron-withdrawing nitro group (NO₂)
TP-315 () 4-hexyl; 5-(3-chlorophenyl) Chloro substituent; long alkyl chain
5-(3-Chlorobenzyl)-4-hexyl-... () 4-hexyl; 5-(3-chlorobenzyl) Chlorinated benzyl group; lipophilic chain
4-(4-Bromophenyl)-5-(4-chlorophenyl)-... () 4-(4-bromophenyl); 5-(4-chlorophenyl) Halogenated aryl groups (Br, Cl)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s hydroxy and methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic chloro or nitro derivatives .
  • Lipophilicity : Alkyl chains (e.g., hexyl in TP-315) increase lipophilicity, improving blood-brain barrier penetration for anticonvulsant activity .
Anticonvulsant Activity
  • TP-315 : Exhibits a therapeutic index (TI) of 13.9 in maximal electroshock (MES) models, attributed to sodium channel modulation .
  • 4-Butyl-5-(3-chlorophenyl)-... : Lower TI (10.3) due to reduced metabolic stability .
  • Target Compound : Predicted to have moderate anticonvulsant activity, as hydroxy/methoxy groups may reduce sodium channel affinity compared to chloro derivatives .
Antimicrobial and Antifungal Activity
  • 5-(4-Aminophenyl)-4-phenyl-... (): Active against Candida tropicalis (MIC ~8 µg/mL).
  • TP-315: Limited antimicrobial activity, emphasizing its CNS selectivity .
  • Target Compound: The phenolic hydroxy group may enhance antifungal effects via hydrogen bonding to microbial targets .
Metabolic Pathways
  • Nitro-Substituted Derivatives (): Undergo nitro reduction to amines and N-acetylation, producing metabolites like 5-(4-acetylaminophenyl)-4-phenyl-... .
  • TP-315 () : Metabolically stable; resistant to desulfuration/S-oxidation due to its hexyl chain .
  • Target Compound: The 4-hydroxy group may undergo glucuronidation or sulfation, altering excretion and bioavailability compared to non-polar analogs .
Toxicity and Therapeutic Index
  • TP-427 (5-(3-chlorobenzyl)-4-hexyl-...) : High TI (13.9) due to balanced anticonvulsant potency and low neurotoxicity .
  • Nitro Derivatives () : Lower TI due to reactive metabolite formation (e.g., nitroso intermediates) .
  • Target Compound: Potential hepatotoxicity risks if hydroxy group forms reactive quinones, necessitating further toxicity studies .

Q & A

Q. What are the standard synthetic routes for this triazole derivative, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common method involves reacting thiocarbohydrazide with substituted carboxylic acids under reflux conditions, followed by purification via recrystallization (e.g., methanol or ethanol) . Optimization includes adjusting reaction temperature (413 K for cyclization ), solvent polarity, and stoichiometry. Catalytic agents like KOH or morpholine derivatives may enhance yield . Purity is confirmed using TLC and melting point analysis.

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm and thiocarbonyl carbons at δ 164–166 ppm) .
  • IR Spectroscopy : Bands at 2500–2600 cm1^{-1} (S-H stretch) and 1600–1650 cm1^{-1} (C=N/C=S) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic and triazole rings) .
  • Mass Spectrometry : Confirms molecular weight via ESI-HRMS .

Q. How can initial biological screening for antimicrobial activity be conducted?

Use in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida tropicalis). Prepare serial dilutions (1–100 µg/mL) in DMSO and assess minimum inhibitory concentration (MIC) using broth microdilution. Positive controls (e.g., fluconazole) and solvent blanks are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antimicrobial efficacy?

SAR strategies include:

  • Substituent Variation : Replace the 4-phenyl group with electron-withdrawing (e.g., 3-chlorophenyl ) or donating (e.g., morpholinopropyl ) moieties.
  • Bioisosteric Replacement : Swap the triazole-thione with oxadiazole or thiadiazole rings .
  • Computational Modeling : Use DFT (B3LYP/6-311G(d,p)) to calculate electronic properties (HOMO-LUMO energies) and correlate with activity .
  • In vivo testing in rodent models for lead optimization .

Q. What methodologies resolve contradictions between computational predictions and experimental data?

  • Conformational Analysis : Perform DFT torsion angle scans (e.g., ±180° in 20° steps) to identify dominant conformers .
  • Solvent Effects : Recalculate computational models using PCM solvation parameters to match experimental conditions .
  • Experimental Validation : Compare predicted 13C^{13}C NMR shifts with observed data; deviations >2 ppm suggest model refinement .

Q. How should metabolic pathways be investigated in preclinical studies?

  • In Vivo Metabolism : Administer the compound (4 mg/kg i.p. in rats) and collect blood samples at intervals (0–56 hrs). Extract metabolites via Sep-Pak cartridges and identify using HPLC-MS .
  • Synthetic Metabolites : Prepare acetylated or reduced derivatives (e.g., 5-(4-acetylaminophenyl) analog) as reference standards .
  • Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Q. What strategies optimize conformational flexibility for enhanced bioactivity?

  • Torsional Energy Profiling : Use DFT to map energy barriers for rotatable bonds (e.g., C-S or C-N linkages) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) to identify rigidified analogs .
  • X-ray/NOE Data : Compare crystal structures with solution-phase conformations to prioritize synthetically accessible derivatives .

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